N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
Description
N-[(6-Fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with two distinct heterocyclic groups: a 1H-pyrrole ring and a 3-thienyl moiety. The benzodioxin core features a fluorine atom at position 6 and a methyl group at position 6. Its design likely aims to balance lipophilicity (via the benzodioxin and thienyl groups) and hydrogen-bonding capacity (via the amide and pyrrole), which are critical for target binding and bioavailability .
Properties
Molecular Formula |
C20H19FN2O3S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C20H19FN2O3S/c21-17-7-15(20-16(8-17)11-25-13-26-20)10-22-19(24)9-18(14-3-6-27-12-14)23-4-1-2-5-23/h1-8,12,18H,9-11,13H2,(H,22,24) |
InChI Key |
KPHIASWJGQSMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CNC(=O)CC(C3=CSC=C3)N4C=CC=C4)OCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multiple steps. The starting materials often include 6-fluoro-1,3-benzodioxin, pyrrole, and thiophene derivatives. The synthetic route may involve:
Formation of the Benzodioxane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The pyrrole and thiophene groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Amidation: The final step involves the formation of the amide bond, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
*Estimated based on structural formula.
Key Observations:
Heterocyclic Diversity :
- The target compound uniquely combines pyrrole, thienyl, and benzodioxin groups, whereas analogs in and prioritize oxadiazole/thiazole or triazole systems. The benzodioxin-containing compound in replaces the propanamide with an indazole carboxylate ester .
- Pyrrole and thienyl groups in the target compound may enhance π-π stacking and metabolic stability compared to triazole or oxadiazole derivatives .
Substituent Effects: Fluorine at the benzodioxin position (shared with the compound) likely improves lipophilicity and bioavailability compared to non-halogenated analogs . Methoxy and chloro substituents in compounds correlate with cytoprotective activity in neuronal models, suggesting that the target compound’s fluoro and thienyl groups could similarly influence bioactivity .
Its melting point is unreported but may differ significantly from compounds (134–178°C) due to divergent crystallinity .
Biological Activity
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C13H12FN3O3S
- Molecular Weight : 295.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Inhibition of Kinases : The compound acts as a potent inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Modulation of Receptor Activity : It may influence receptor-mediated pathways, particularly those related to neurotransmission and inflammatory responses.
Biological Activity Overview
The compound's biological activity can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Effects | Inhibits tumor growth in various cancer cell lines through apoptosis induction. |
| Neuroprotective Effects | Exhibits protective effects against oxidative stress in neuronal cultures. |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production in immune cells. |
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased caspase activity and mitochondrial membrane potential disruption.
Case Study 2: Neuroprotection
Research investigating the neuroprotective properties of this compound revealed its ability to mitigate oxidative stress-induced neuronal death. In vitro assays showed that it reduced reactive oxygen species (ROS) levels and preserved neuronal viability under stress conditions.
Case Study 3: Anti-inflammatory Response
In a model of inflammation, the compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.
Safety Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
